N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)propanamide
Description
N-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)propanamide is a synthetic 1,3,4-thiadiazole derivative characterized by a 3-nitrophenyl substituent at the 5-position of the thiadiazole ring and a p-tolylthio-propanamide side chain. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its electron-deficient nature, enabling diverse biological interactions. The p-tolylthio (methylphenylthio) moiety introduces lipophilicity, which may improve membrane permeability and pharmacokinetic properties .
This compound shares structural motifs with pharmacologically active thiadiazoles, such as anticancer, antimicrobial, and enzyme-inhibiting agents. However, its specific biological profile remains underexplored in the literature provided.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-11-6-8-15(9-7-11)26-12(2)16(23)19-18-21-20-17(27-18)13-4-3-5-14(10-13)22(24)25/h3-10,12H,1-2H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLFYXGWCPWXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)propanamide is a novel compound belonging to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound contribute to its diverse mechanisms of action against various biological targets.
Chemical Structure and Properties
The compound's chemical formula is , and it possesses a molecular weight of approximately 336.37 g/mol. The presence of the thiadiazole ring and the nitrophenyl group are critical for its biological activity.
This compound primarily exerts its effects through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. Notably, it targets kinases that regulate key cellular processes such as apoptosis and cell proliferation. The binding of this compound to the active sites of these enzymes leads to conformational changes that disrupt normal cellular signaling.
Antitumor Activity
Research indicates that thiadiazole derivatives exhibit significant antitumor properties. A study highlighted that similar compounds demonstrate promising activity against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer). For instance, related compounds have shown IC50 values ranging from 4.37 μM to 8.03 μM against these cell lines .
Table 1: Antitumor Activity Comparison
| Compound Name | Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound A | HepG-2 | 4.37 ± 0.7 |
| Compound B | A-549 | 8.03 ± 0.5 |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Thiadiazole derivatives are known for their broad-spectrum antimicrobial activity, which is attributed to their ability to inhibit bacterial growth through interference with essential metabolic processes.
Table 2: Antimicrobial Activity Overview
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate activity |
| Candida albicans | Effective against |
Case Studies
- Anticancer Study : A recent study evaluated several thiadiazole derivatives for their anticancer properties using MTT assays. The results indicated that these compounds could induce apoptosis in cancer cells via caspase-dependent pathways . This suggests that this compound may share similar mechanisms.
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of thiadiazole derivatives with key enzymes involved in cancer progression. These studies revealed favorable interactions with enzymes such as dihydrofolate reductase (DHFR), suggesting potential as effective inhibitors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs include derivatives with modifications to the thiadiazole substituents, aromatic rings, or side chains. Below is a comparative analysis based on synthetic data, physicochemical properties, and bioactivity:
Key Observations
Thioether linkages (e.g., p-tolylthio) improve lipophilicity, as seen in compound 4y, which exhibited potent anticancer activity (IC₅₀ < 0.1 mmol/L) against MCF-7 and A549 cells .
Synthetic Feasibility: Yields for thiadiazole derivatives typically range from 68% to 88%, with electron-withdrawing substituents (e.g., NO₂, Cl) marginally reducing yields due to steric or electronic challenges .
Biological Performance: Compounds with dual thiadiazole-thioacetamide motifs (e.g., 4y) demonstrate enhanced cytotoxicity, suggesting synergistic effects from sulfur-containing groups . The absence of a nitro group in compound 5j correlates with unremarkable activity, underscoring the importance of NO₂ in apoptosis induction .
Thermal Stability
Melting points for thiadiazole derivatives vary widely (133–170°C), influenced by substituent polarity and crystallinity. Nitro-substituted analogs (e.g., 158–160°C in ) exhibit higher melting points due to stronger intermolecular interactions.
Research Findings and Mechanistic Insights
- Anticancer Activity : Thiadiazoles with p-tolylthio groups (e.g., 4y) inhibit aromatase and induce cell cycle arrest via π-π stacking and hydrogen bonding with Akt’s active site .
- Anticonvulsant Activity: Benzothiazole-aminoacetamide hybrids (e.g., ) achieve 100% protection in maximal electroshock (MES) tests, likely due to hydrophobic interactions with neuronal ion channels.
- Synthetic Routes: Thiadiazoles are typically synthesized via cyclization of thiosemicarbazides with CS₂/KOH (e.g., ) or condensation of hydrazonoyl chlorides with thioamides (e.g., ).
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)propanamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via a multi-step process involving:
Formation of the 1,3,4-thiadiazole core by cyclization of thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours) .
Substitution at the 5-position of the thiadiazole ring with 3-nitrophenyl groups via nucleophilic aromatic substitution or cross-coupling reactions.
Introduction of the p-tolylthio propanamide moiety using chloroacetyl chloride and subsequent thiol-alkylation with p-tolylthiol .
- Key Considerations : Optimize reaction temperature, solvent polarity (e.g., DMF for solubility), and stoichiometry to minimize side products. Monitor purity via HPLC and characterize intermediates using IR (C=O stretch at 1652–1666 cm⁻¹) and ¹H NMR (aliphatic protons at 2.60–2.62 ppm) .
Q. How can spectroscopic techniques (IR, NMR, HRMS) resolve structural ambiguities in this compound?
- IR : Identify the carbonyl (C=O) stretch at ~1660 cm⁻¹ and nitro (NO₂) asymmetric stretching at 1520–1350 cm⁻¹. The thiadiazole ring’s C-S-C vibrations appear at 650–750 cm⁻¹ .
- ¹H NMR : The p-tolylthio group’s methyl protons appear as a singlet at ~2.24 ppm, while aromatic protons of the 3-nitrophenyl group show splitting patterns (e.g., doublets at 7.13–7.43 ppm) .
- HRMS : Confirm molecular formula (e.g., C₁₇H₁₅N₃O₃S₂) with <2 ppm error. Use isotopic peaks to distinguish sulfur-containing fragments .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity, and how should controls be designed?
- Cytotoxicity Testing : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, A549) with cisplatin as a positive control. Include a non-cancer cell line (e.g., NIH3T3) to assess selectivity .
- Enzyme Inhibition : For aromatase or kinase targets, employ fluorogenic substrates (ex/em = 488/527 nm) and pre-incubate compounds with enzymes (37°C, 10 min) to measure IC₅₀ .
- Data Interpretation : Report IC₅₀ values with standard deviations (e.g., 0.034 ± 0.008 mmol L⁻¹) and use ANOVA for statistical significance .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX refinement) resolve discrepancies in molecular conformation predicted by computational models?
- Crystallography : Collect single-crystal X-ray data (MoKα radiation, λ = 0.71073 Å) and refine using SHELXL. Analyze unit cell parameters (e.g., orthorhombic P2₁2₁2₁) and hydrogen bonding (e.g., N–H⋯O interactions) .
- Computational Validation : Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles. Discrepancies >0.05 Å suggest solvent or packing effects .
Q. What strategies address contradictory cytotoxicity results between studies (e.g., IC₅₀ variability in MCF-7 cells)?
- Root Cause Analysis :
Cell Line Heterogeneity : Authenticate cell lines via STR profiling.
Assay Conditions : Standardize incubation time (48–72 hours) and serum concentration (e.g., 10% FBS) .
Compound Stability : Test degradation via LC-MS under assay conditions (e.g., pH 7.4, 37°C).
- Mitigation : Use harmonized protocols (e.g., NCI-60 guidelines) and report cell passage numbers .
Q. How can structure-activity relationship (SAR) studies guide the optimization of thiadiazole derivatives for enhanced selectivity?
- SAR Design :
Electron-Withdrawing Groups : Replace 3-nitrophenyl with 4-cyanophenyl to modulate electron density and improve membrane permeability.
Side Chain Modifications : Replace p-tolylthio with sulfonamide groups to enhance hydrogen bonding with target enzymes .
- Evaluation : Compare logP (via shake-flask method) and polar surface area (PSA) to correlate with cytotoxicity and selectivity .
Q. What computational tools predict binding modes of this compound with biological targets (e.g., aromatase)?
- Molecular Docking : Use AutoDock Vina with aromatase crystal structure (PDB: 3EQM). Focus on the heme-binding domain and validate poses with MD simulations (GROMACS, 100 ns) .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding. Key residues (e.g., Met374, Leu477) should show strong van der Waals interactions with the thiadiazole core .
Data Contradiction Analysis
Q. How to reconcile conflicting NMR assignments for thiadiazole protons in related compounds?
- Resolution :
2D NMR : Perform HSQC to correlate ¹H (δ 7.13–7.43 ppm) with ¹³C signals (116–175 ppm). Use NOESY to confirm spatial proximity of aromatic and thiadiazole protons .
Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-p-tolylthio) to simplify splitting patterns .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
